3H-Imidazo[4,5-B]pyridine-6-carboxylic acid
Overview
Description
3H-Imidazo[4,5-B]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The primary targets of this compound are the GABA A receptors , where they act as positive allosteric modulators . They also target IKK-ɛ and TBK1 which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
The compound interacts with its targets, primarily the GABA A receptors, and enhances their activity . This results in an increase in the inhibitory effects of GABA neurotransmission, leading to sedative, anxiolytic, and muscle relaxant effects . In the case of IKK-ɛ and TBK1, the compound’s interaction leads to the activation of NF-kappaB, a protein complex that controls transcription of DNA, cytokine production and cell survival .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The activation of NF-kappaB, for instance, can lead to the regulation of genes controlling immune response, cellular proliferation, and apoptosis .
Pharmacokinetics
They are designed to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given its influence on various cellular pathways. For instance, its action on GABA A receptors can lead to sedative, anxiolytic, and muscle relaxant effects . Its influence on IKK-ɛ and TBK1 can lead to the activation of NF-kappaB, which can regulate genes controlling immune response, cellular proliferation, and apoptosis .
Biochemical Analysis
Biochemical Properties
3H-Imidazo[4,5-B]pyridine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a GABA A receptor positive allosteric modulator, which means it can enhance the receptor’s response to the neurotransmitter GABA . Additionally, it has shown interactions with proton pump inhibitors, aromatase inhibitors, and nonsteroidal anti-inflammatory drugs (NSAIDs), indicating its broad spectrum of biochemical activities .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which is crucial for immune response and inflammation . Furthermore, it can impact the activity of enzymes involved in carbohydrate metabolism, thereby influencing cellular energy production and storage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role as a GABA A receptor modulator involves binding to the receptor and enhancing its response to GABA . Additionally, it can inhibit aromatase, an enzyme involved in estrogen synthesis, thereby affecting hormone levels and related cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, its reduced teratogenicity in zebrafish embryos over time suggests that it may have a more favorable safety profile compared to other similar compounds . Additionally, its interactions with retinoid X receptor (RXR) ligands indicate that its effects can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme modulation and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses can cause significant changes in lipid metabolism and may exhibit teratogenic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can influence the glycerophospholipid metabolism and linoleic acid metabolism, which are essential for maintaining cellular membrane integrity and function . Additionally, its role in modulating carbohydrate metabolism highlights its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, its interaction with phase transfer catalysis conditions allows for efficient transport and distribution within the cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its reduced lipophilicity and interactions with RXR ligands suggest that it may localize to specific subcellular regions, thereby influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of aldehydes under oxidative conditions to form the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production. For example, the use of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig and Suzuki reactions, has been employed to synthesize various derivatives of imidazo[4,5-B]pyridine .
Chemical Reactions Analysis
Types of Reactions: 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of palladium on carbon are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-B]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3H-Imidazo[4,5-B]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,5-A]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Imidazo[1,2-A]pyridine: Utilized in the synthesis of various pharmaceuticals, including anti-inflammatory agents.
Uniqueness: 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid stands out due to its structural similarity to purines, making it a valuable scaffold for designing bioisosteres with improved pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOESYPWVCKOZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406227 | |
Record name | 3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24638-31-1 | |
Record name | 3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.